

Spectroscopic Profile of 2-Chloropropene: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloropropene	
Cat. No.:	B1346963	Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-chloropropene**, a volatile organochlorine compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **2-chloropropene** (C₃H₅Cl), both ¹H and ¹³C NMR spectra are crucial for its characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-chloropropene** shows three distinct signals, corresponding to the three different proton environments in the molecule.[1] The chemical shifts are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bond.

Table 1: ¹H NMR Spectroscopic Data for **2-Chloropropene**



Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
H-1a	~5.3	Singlet	1H
H-1b	~5.1	Singlet	1H
H-3	~2.2	Singlet	3H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The geminal protons (H-1a and H-1b) are diastereotopic and would be expected to show geminal coupling, appearing as doublets. However, in many spectra, they appear as closely spaced singlets or a broadened singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **2-chloropropene** displays three signals, corresponding to the three carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloropropene**

Carbon Atom	Chemical Shift (δ) ppm
C-1 (=CH ₂)	~117
C-2 (-C(Cl)=)	~138
C-3 (-CH ₃)	~24

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-chloropropene** exhibits characteristic absorption bands for C-H and C=C bonds.

Table 3: IR Spectroscopic Data for **2-Chloropropene**



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~3100	C-H stretch	=C-H (alkene)
~2950	C-H stretch	-C-H (alkane)
~1640	C=C stretch	Alkene
~890	C-H bend	=CH2 (out-of-plane)
~750	C-Cl stretch	Alkyl halide

Note: These are approximate peak positions. The fingerprint region (below 1500 cm⁻¹) will contain more complex vibrations characteristic of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) is a common method for analyzing volatile compounds like **2-chloropropene**.

Table 4: Mass Spectrometry Data for 2-Chloropropene

m/z	lon	Comments
76/78	[C₃H₅Cl]+	Molecular ion peak. The M+2 peak is due to the ³⁷ Cl isotope.
41	[C₃H₅] ⁺	Loss of CI radical.
39	[C ₃ H ₃]+	Loss of HCI.

Note: The relative abundance of the M and M+2 peaks is approximately 3:1, which is characteristic of a compound containing one chlorine atom.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **2-chloropropene**, a volatile liquid.



NMR Spectroscopy Sample Preparation (for a Volatile Liquid)

- Solvent Selection: Choose a suitable deuterated solvent that will dissolve **2-chloropropene** and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic compounds.
- Sample Preparation: In a clean, dry vial, dissolve a small amount (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of **2-chloropropene** in approximately 0.6-0.7 mL of the deuterated solvent.
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
- Capping: Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long experiments, the tube can be sealed with a flame or a specialized cap.
- Instrument Setup: Insert the NMR tube into the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming to optimize the magnetic field homogeneity, and tuning the probe to the appropriate nucleus (¹H or ¹³C).
- Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.

FTIR Spectroscopy of a Volatile Liquid (Neat Liquid)

- Cell Selection: For a volatile liquid like 2-chloropropene, a sealed liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂) is recommended to prevent evaporation during analysis.[5][6]
- Background Spectrum: A background spectrum of the empty, clean cell should be collected
 first. This will be subtracted from the sample spectrum to remove any contributions from the
 cell windows and the atmosphere inside the spectrometer.
- Sample Introduction: Using a syringe, carefully inject the neat **2-chloropropene** into the liquid cell, ensuring no air bubbles are trapped inside.



- Data Acquisition: Place the sealed cell in the sample compartment of the FTIR spectrometer and acquire the infrared spectrum.
- Cleaning: After analysis, thoroughly clean the cell with an appropriate solvent and dry it completely.

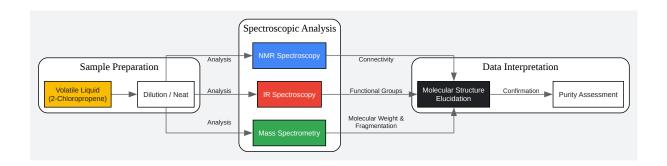
Electron Ionization Mass Spectrometry (EI-MS) of a Volatile Compound

- Sample Introduction: For a volatile liquid like 2-chloropropene, the sample is typically
 introduced into the mass spectrometer via a gas chromatography (GC) system or a direct
 insertion probe. For GC-MS, a small amount of the sample is injected into the GC, where it is
 vaporized and separated from any impurities before entering the mass spectrometer.
- Ionization: In the ion source, the vaporized sample molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+•).
- Fragmentation: The high energy of the electron beam often causes the molecular ion to be in an excited state, leading to fragmentation into smaller, charged ions and neutral radicals.
- Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the relationships between spectroscopic data and the molecular structure of **2-chloropropene**, as well as a general workflow for spectroscopic analysis.





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Caption: Workflow for Spectroscopic Analysis of **2-Chloropropene**.

Caption: Correlation of Spectroscopic Data to Molecular Structure.

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